REACTION_CXSMILES
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[NH:1]1[C:9]2[C:4](=[CH:5][C:6]([C:10](OC)=[O:11])=[CH:7][CH:8]=2)[CH:3]=[CH:2]1.CC(C[AlH]CC(C)C)C>CCOCC>[NH:1]1[C:9]2[C:4](=[CH:5][C:6]([CH2:10][OH:11])=[CH:7][CH:8]=2)[CH:3]=[CH:2]1
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Conditions are dynamic
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1
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Details
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See reaction.notes.procedure_details.
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Type
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WASH
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Details
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After chromatography on silica gel with gradient elution with petroleum ether/ethyl acetate (3:1) and petroleum ether/ethyl acetate (1:1), 39.3 g (49%) of pure product
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Type
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CUSTOM
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Details
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are obtained
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Name
|
|
Type
|
|
Smiles
|
N1C=CC2=CC(=CC=C12)CO
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |